

# The Versatile Heterocycle: A Technical Guide to Ethyl 2-(methylthio)pyrimidine-5-carboxylate

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## Compound of Interest

Compound Name: Ethyl 2-(methylthio)pyrimidine-5-carboxylate

Cat. No.: B1313110

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**Ethyl 2-(methylthio)pyrimidine-5-carboxylate** is a highly functionalized pyrimidine derivative that has emerged as a crucial building block in the synthesis of a wide array of biologically active molecules. Its unique arrangement of a reactive methylthio group, an electronically withdrawing carboxylate, and the inherent properties of the pyrimidine core make it a versatile scaffold for the development of novel therapeutics and agrochemicals. This technical guide provides an in-depth overview of its synthesis, chemical properties, reactivity, and applications, with a focus on its role in the generation of kinase inhibitors and antifungal agents.

## Physicochemical Properties and Spectroscopic Data

**Ethyl 2-(methylthio)pyrimidine-5-carboxylate** is typically a white to off-white solid with a molecular formula of  $C_8H_{10}N_2O_2S$  and a molecular weight of 198.24 g/mol <sup>[1]</sup> Key physicochemical and spectroscopic data are summarized in the table below.

Property	Value
CAS Number	73781-88-1
Molecular Formula	C <sub>8</sub> H <sub>10</sub> N <sub>2</sub> O <sub>2</sub> S
Molecular Weight	198.24 g/mol
Appearance	White to off-white solid
Purity	≥95% (HPLC)
Storage Conditions	0-8°C

Table 1: Physicochemical Properties of **Ethyl 2-(methylthio)pyrimidine-5-carboxylate**.[\[1\]](#)

While a detailed spectroscopic analysis of the title compound is not readily available in a single source, data from related structures and derivatives provide expected characteristic signals.

Spectroscopic Technique	Expected Features
<sup>1</sup> H NMR	Signals corresponding to the ethyl group (triplet and quartet), a singlet for the methylthio group, and singlets for the pyrimidine ring protons.
<sup>13</sup> C NMR	Resonances for the carbonyl carbon of the ester, carbons of the pyrimidine ring, the ethyl group carbons, and the methylthio carbon.
IR (KBr)	Characteristic absorption bands for C=O stretching (ester), C=N and C=C stretching of the pyrimidine ring, and C-H stretching.
Mass Spectrometry	A molecular ion peak corresponding to the molecular weight of the compound.

Table 2: Expected Spectroscopic Data for **Ethyl 2-(methylthio)pyrimidine-5-carboxylate**.

# Synthesis of Ethyl 2-(methylthio)pyrimidine-5-carboxylate

The synthesis of **Ethyl 2-(methylthio)pyrimidine-5-carboxylate** is typically achieved through a condensation reaction between S-methylisothiurea and a suitable three-carbon electrophilic partner, such as diethyl 2-(ethoxymethylidene)malonate. This reaction proceeds via a cyclocondensation mechanism to form the pyrimidine ring.

## Experimental Protocol: Synthesis of Ethyl 2-(methylthio)pyrimidine-5-carboxylate

While a specific detailed protocol for the title compound is not readily available, a general procedure based on the synthesis of a closely related analogue, ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate, is described below.<sup>[2]</sup> This can be adapted for the synthesis of the title compound by using an appropriate malonate derivative.

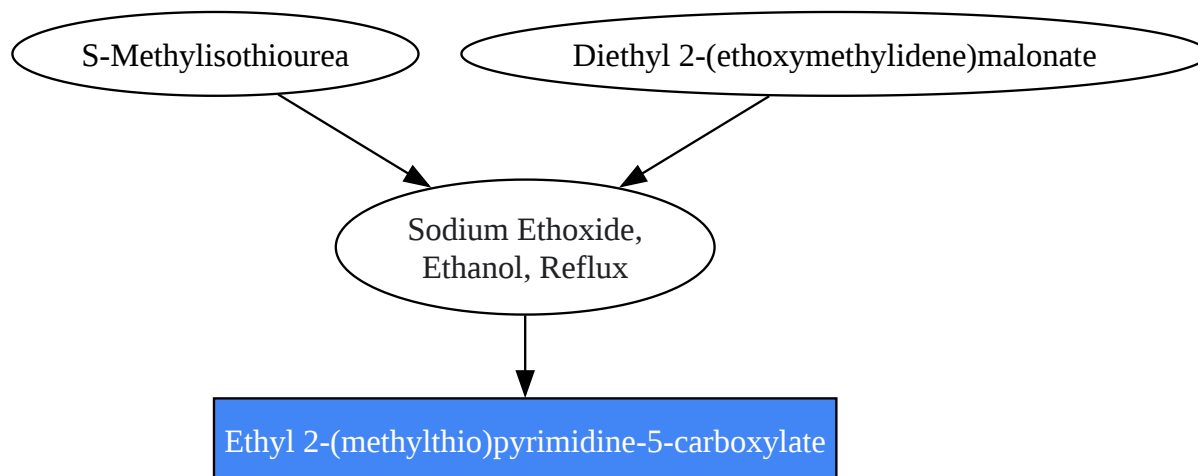
### Materials:

- S-methylisothiurea sulfate
- Diethyl 2-(ethoxymethylidene)malonate
- Sodium ethoxide
- Ethanol

### Procedure:

- A solution of sodium ethoxide is prepared by dissolving sodium metal in anhydrous ethanol.
- To this solution, S-methylisothiurea sulfate is added, and the mixture is stirred.
- Diethyl 2-(ethoxymethylidene)malonate is then added dropwise to the reaction mixture.
- The reaction mixture is heated at reflux for several hours.
- After cooling, the solvent is removed under reduced pressure.

- The residue is treated with water and acidified to precipitate the crude product.
- The crude product is collected by filtration, washed with water, and purified by recrystallization from a suitable solvent (e.g., ethanol).



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## Chemical Reactivity and Applications as a Heterocyclic Building Block

The chemical versatility of **Ethyl 2-(methylthio)pyrimidine-5-carboxylate** stems from its multiple reactive sites. The methylthio group at the C2 position is a good leaving group and can be readily displaced by various nucleophiles. The ester group at the C5 position can undergo hydrolysis, amidation, or reduction. The pyrimidine ring itself can participate in various transformations.

### Nucleophilic Aromatic Substitution at the C2-Position

The C2-methylthio group can be substituted by a variety of nucleophiles, including amines, thiols, and alkoxides. This reactivity is central to its use in building more complex molecules.

### Experimental Protocol: Reaction with Amines

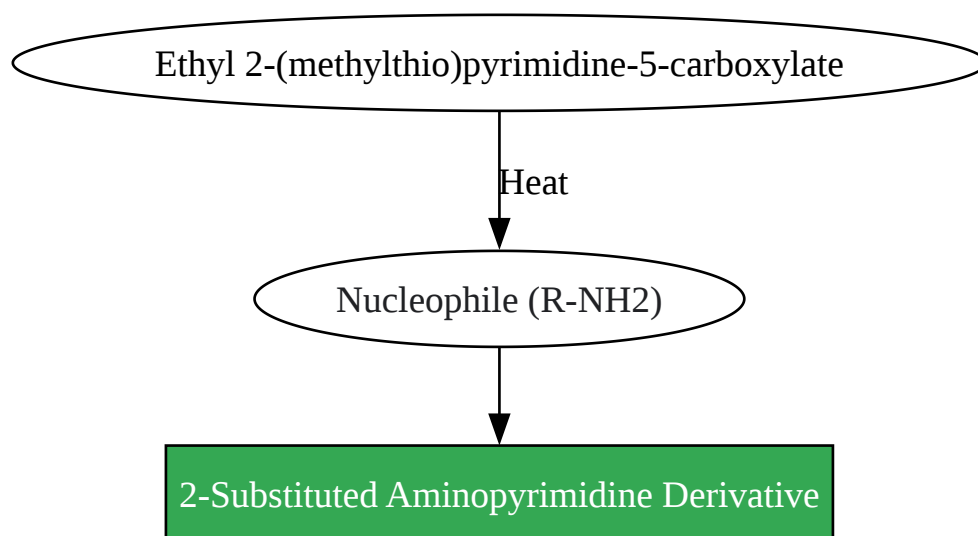
Materials:

- **Ethyl 2-(methylthio)pyrimidine-5-carboxylate**

- Desired amine (e.g., aniline, benzylamine)
- Solvent (e.g., ethanol, DMF)
- Base (optional, e.g., triethylamine)

Procedure:

- **Ethyl 2-(methylthio)pyrimidine-5-carboxylate** is dissolved in a suitable solvent.
- The amine (typically 1.1-1.5 equivalents) is added to the solution.
- The reaction mixture is heated to reflux and stirred for several hours until the starting material is consumed (monitored by TLC).
- The solvent is removed under reduced pressure.
- The residue is purified by column chromatography or recrystallization to yield the corresponding 2-amino-pyrimidine derivative.



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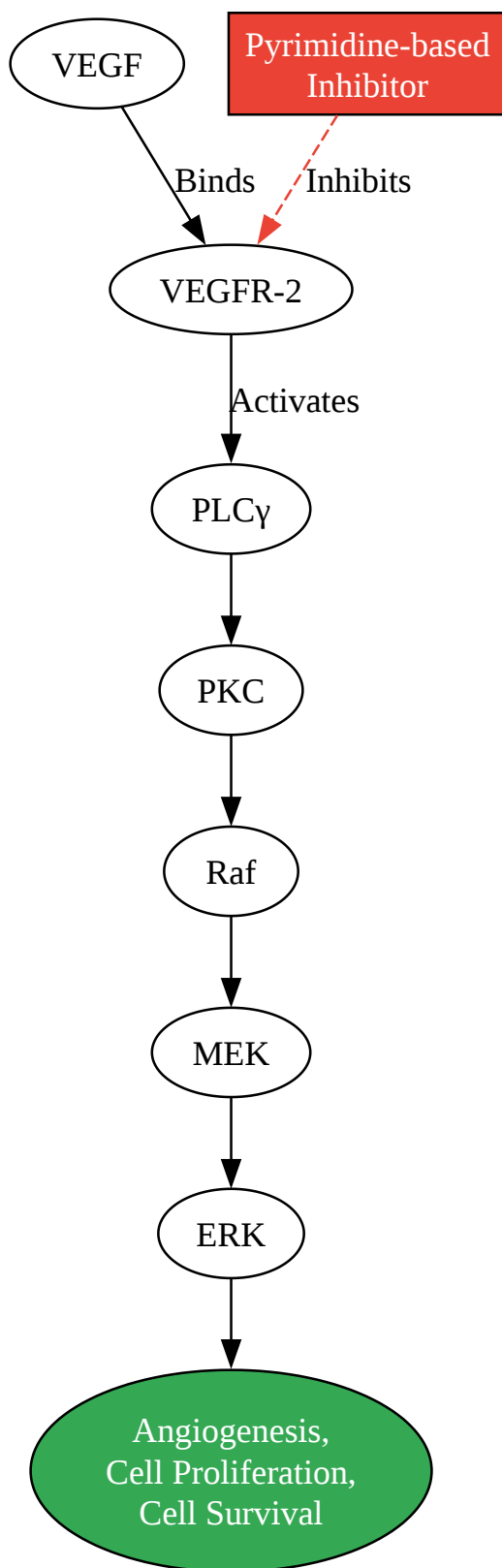
## Applications in Drug Discovery

**Ethyl 2-(methylthio)pyrimidine-5-carboxylate** is a valuable intermediate in the synthesis of various pharmaceutical agents, particularly kinase inhibitors and antifungal compounds.[1]

## Kinase Inhibitors

Many kinase inhibitors feature a pyrimidine core that mimics the adenine ring of ATP, enabling them to bind to the ATP-binding site of kinases. Derivatives of **Ethyl 2-(methylthio)pyrimidine-5-carboxylate** have been utilized in the development of inhibitors for several kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Aurora kinases.[3][4]

**VEGFR-2 Inhibition:** VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis.[4] By inhibiting VEGFR-2, the blood supply to tumors can be disrupted, leading to their shrinkage.



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### Biological Activity of VEGFR-2 Inhibitors Derived from **Ethyl 2-(methylthio)pyrimidine-5-carboxylate**:

A number of pyrimidine derivatives synthesized from this building block have shown potent inhibitory activity against VEGFR-2 and various cancer cell lines.

Compound ID	Target	IC <sub>50</sub> (nM)	Cell Line	GI <sub>50</sub> (μM)
Derivative A	VEGFR-2	21	-	-
Derivative B	VEGFR-2	33.4	-	-
Derivative C	VEGFR-2	47.0	-	-
Derivative D	-	-	HCT-116	9.3
Derivative E	-	-	HepG-2	7.8

Table 3: Biological Activity of Selected Pyrimidine-based VEGFR-2 Inhibitors.[\[5\]](#)[\[6\]](#)

## Antifungal Agents

Derivatives of **Ethyl 2-(methylthio)pyrimidine-5-carboxylate** have also been investigated for their antifungal properties. The pyrimidine scaffold is present in several known antifungal drugs, and modifications based on this building block have led to the discovery of new compounds with potent activity against various fungal strains.[\[7\]](#)[\[8\]](#)

### Antifungal Activity of Pyrimidine Derivatives:

Fungal Strain	Compound ID	MIC (μg/mL)
Phomopsis sp.	5o	10.5
Phomopsis sp.	5f	15.1
Candida albicans	C4	6.25
Candida albicans	C15	6.25

Table 4: Minimum Inhibitory Concentration (MIC) of Selected Antifungal Pyrimidine Derivatives.  
[7][9]

## Conclusion

**Ethyl 2-(methylthio)pyrimidine-5-carboxylate** is a valuable and versatile heterocyclic building block with significant applications in medicinal chemistry and agrochemical research. Its straightforward synthesis and the differential reactivity of its functional groups allow for the creation of diverse molecular libraries. The demonstrated success in generating potent kinase inhibitors and antifungal agents highlights its importance as a privileged scaffold in the pursuit of novel therapeutic agents. This guide provides a foundational understanding for researchers looking to leverage the synthetic potential of this important molecule.

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